N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine;dihydrochloride is a complex organic compound that features a unique structure combining an imidazole ring, a benzimidazole ring, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling with the adamantane derivative. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia.
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with formic acid or other aldehydes.
Coupling with Adamantane: The final step involves the coupling of the imidazole-benzimidazole intermediate with an adamantane derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Hβ molecular sieves can be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-methylimidazole: A simpler compound with similar imidazole functionality.
Benzimidazole: Shares the benzimidazole ring but lacks the adamantane moiety.
Adamantane derivatives: Compounds with the adamantane structure but different functional groups.
Uniqueness
N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine is unique due to its combination of imidazole, benzimidazole, and adamantane structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4.2ClH/c1-24(22-10-15-7-16(11-22)9-17(8-15)12-22)13-18-14-26-20-6-4-3-5-19(20)25(2)21(26)23-18;;/h3-6,14-17H,7-13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWOMWMVQCNGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3)CN(C)C45CC6CC(C4)CC(C6)C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.